Product packaging for 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine(Cat. No.:CAS No. 1578216-09-7)

7-Chlorothiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B2780610
CAS No.: 1578216-09-7
M. Wt: 186.62
InChI Key: UYOPZAUUUUNIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorothiazolo[5,4-d]pyrimidin-2-amine (CAS 1006879-06-6) is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel adenosine receptor (AR) ligands. Its molecular formula is C 5 H 3 ClN 4 S and it has a molecular weight of 186.62 g/mol . The core thiazolo[5,4-d]pyrimidine structure is a privileged scaffold in drug discovery. The primary research value of this compound lies in its role as a key building block for the synthesis of more complex, biologically active molecules. The chlorine atom at the 7-position is a reactive handle that allows for further functionalization, for example, via cross-coupling reactions such as the Suzuki reaction to introduce aryl or heteroaryl groups . This method is commonly employed to create diverse libraries of compounds for biological screening. Researchers utilize this intermediate to develop potent and selective antagonists for human Adenosine Receptor subtypes (hA 1 , hA 2A , hA 2B , hA 3 ) . These receptors are G-protein coupled receptors (GPCRs) implicated in a wide range of physiological processes. Antagonists based on the thiazolo[5,4-d]pyrimidine structure have shown promise in preclinical research for central nervous system (CNS) disorders. For instance, certain derivatives have demonstrated nanomolar to subnanomolar binding affinities for the hA 1 and hA 2A receptors and exhibited antidepressant-like activity in mouse models, such as the forced swim test (FST) and tail suspension test (TST) . The synthesis of 2-aminothiazolo[5,4-d]pyrimidines can be achieved in a single step from commercially available 5-aminopyrimidine precursors and isothiocyanates . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper storage conditions are in a dark place, sealed dry, and in a freezer under -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4S B2780610 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine CAS No. 1578216-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOPZAUUUUNIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578216-09-7
Record name 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
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Synthetic Methodologies for 7 Chlorothiazolo 5,4 D Pyrimidin 2 Amine and Its Derivatives

Synthetic Pathways to the Thiazolo[5,4-d]pyrimidine (B3050601) Core

The construction of the fused thiazolo[5,4-d]pyrimidine ring system can be achieved through both single-step and multi-step synthetic strategies, often utilizing commercially available pyrimidine (B1678525) precursors.

Single-Step Preparations of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines

A direct and efficient single-step process has been developed for the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.gov This method involves the reaction of 4,6-dichloro-5-aminopyrimidine with various isothiocyanates. The reaction proceeds under mild conditions and demonstrates good to excellent yields, accommodating a range of functionalized isothiocyanates. nih.gov This approach allows for the introduction of diversity at the 2-position of the thiazolo[5,4-d]pyrimidine core by selecting the appropriate isothiocyanate starting material.

Multi-Step Synthesis Strategies from Precursors

Multi-step synthetic routes offer greater flexibility in the introduction of various substituents onto the thiazolo[5,4-d]pyrimidine scaffold. One such strategy commences with a 2-aminothiole, which is reacted with an appropriate arylacetylchloride at high temperatures to form thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov These dihydroxy intermediates are then subjected to chlorination, for instance using phosphorus oxychloride (POCl3) under microwave irradiation, to yield the corresponding 5,7-dichloro derivatives. nih.govmdpi.com Subsequent selective reaction with an amine, such as aqueous ammonia (B1221849), can lead to the formation of 7-amino-5-chloro substituted intermediates, which are closely related to the target compound. nih.govmdpi.com

Utilization of Specific Starting Materials (e.g., 4,6-dichloro-5-aminopyrimidine)

The commercially available compound 4,6-dichloro-5-aminopyrimidine is a pivotal starting material for the synthesis of 7-chlorothiazolo[5,4-d]pyrimidin-2-amine. nih.gov Its reaction with isothiocyanates provides a direct route to the 2-amino-7-chlorothiazolo[5,4-d]pyrimidine core. nih.govresearchgate.net The presence of the two chloro substituents and the amino group on the pyrimidine ring allows for sequential and regioselective reactions to build the fused thiazole (B1198619) ring.

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified at both the 7-position and the 2-position to generate a library of derivatives with diverse functionalities.

Nucleophilic Displacement Reactions at the 7-Position

The chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of substituents by reacting this compound with various nucleophiles. For instance, treatment with alkyl or arylamine nucleophiles leads to the formation of novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov This reactivity is a cornerstone for creating diverse chemical libraries for biological screening. The reaction of the chloro derivative with primary and secondary amines results in the corresponding substituted amino derivatives. researchgate.net

NucleophileResulting Functional Group at C7Reference
Alkylamines-NH-alkyl nih.gov
Arylamines-NH-aryl nih.gov
Secondary Amines-NRR' researchgate.net

Modifications at the 2-Position

The functional group at the 2-position of the thiazolo[5,4-d]pyrimidine core can be varied to explore structure-activity relationships. The single-step synthesis using different isothiocyanates directly introduces various amino substituents at this position. nih.gov For derivatives where the 2-position is not an amino group, such as a 2-(propylthio) group, this can also serve as a handle for further modifications. researchgate.net While direct modification of the 2-amino group of the title compound is less commonly detailed, the synthesis of a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines highlights the importance of the substituent at the 2-position for biological activity. researchgate.net The choice of the isothiocyanate in the initial synthesis is the primary method for introducing diversity at this position. nih.gov

Isothiocyanate (R-NCS)Resulting 2-Amino SubstituentReference
Methyl isothiocyanate-NHCH3 nih.gov
Phenyl isothiocyanate-NHPh nih.gov
Functionalized isothiocyanatesVaried -NHR groups nih.gov

Introduction of Amino, Alkylamino, and Arylamino Moieties

The chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine ring is susceptible to nucleophilic aromatic substitution, making it a key handle for introducing a variety of nitrogen-based substituents. This reaction allows for the synthesis of diverse libraries of 2,7-diaminothiazolo[5,4-d]pyrimidine derivatives. nih.gov

The general strategy involves the reaction of a 2-substituted-7-chlorothiazolo[5,4-d]pyrimidine with a primary or secondary amine. This reaction can be used to introduce simple amino groups, as well as more complex alkylamino and arylamino moieties. nih.gov

Key Research Findings:

Direct Amination: A straightforward method to produce 7-aminothiazolo[5,4-d]pyrimidine derivatives involves the treatment of a corresponding 5,7-dichloro precursor with an aqueous ammonia solution. This selectively substitutes the chlorine at the 7-position. nih.gov

Reaction with Alkyl and Arylamines: The utility of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines as intermediates is demonstrated by their subsequent reaction with various alkyl or arylamine nucleophiles. This process affords novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov The reaction is typically carried out in a suitable solvent, and the conditions can be adapted to accommodate a wide range of functionalized amines.

Synthesis of 7-Amino Derivatives: In the synthesis of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, 7-amino compounds were successfully prepared from their 7-chloro precursors, highlighting the viability of this synthetic route. mdpi.com

Starting MaterialReagentProduct TypeSignificance
5,7-dichloro-thiazolo[5,4-d]pyrimidineAqueous Ammonia (33%)7-amino-5-chloro-thiazolo[5,4-d]pyrimidineProvides a route to primary 7-amino derivatives. nih.gov
2-amino-7-chlorothiazolo[5,4-d]pyrimidineAlkylamines or Arylamines2,7-diaminothiazolo[5,4-d]pyrimidinesAllows for the creation of differentially functionalized derivatives. nih.gov
7-chloro-5-trifluoromethyl-thiazolo[4,5-d]pyrimidineAmines7-amino-5-trifluoromethyl-thiazolo[4,5-d]pyrimidineDemonstrates the versatility of the chloro-substitution reaction. mdpi.com

Formation of Hydrazone Derivatives

Hydrazone derivatives of heterocyclic compounds are of significant interest in medicinal chemistry. The synthesis of thiazolo[5,4-d]pyrimidine-based hydrazones typically proceeds via a two-step sequence. First, the 7-chloro group is displaced by hydrazine (B178648) hydrate (B1144303) to form a 7-hydrazinyl intermediate. This intermediate is then condensed with an appropriate aldehyde or ketone to yield the final hydrazone derivative.

The nucleophilic substitution of a chloro group on a pyrimidine or a fused pyrimidine ring with hydrazine hydrate is a well-established reaction. tsijournals.com For instance, 4-chloropyrimidine-5-carbonitrile (B106730) reacts with hydrazine hydrate to afford the corresponding hydrazino derivative, which then cyclizes. tsijournals.com This reactivity pattern is applicable to this compound. The resulting 7-hydrazinylthiazolo[5,4-d]pyrimidin-2-amine serves as a key building block.

The second step, the condensation of the hydrazinyl intermediate with carbonyl compounds, is a standard method for forming the hydrazone linkage (-NH-N=C<). This reaction has been successfully applied to synthesize various thiazolopyrimidine sugar hydrazones, demonstrating the feasibility of this approach within this class of compounds. nih.gov

General Synthetic Pathway:

Hydrazinolysis: Reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield 7-hydrazinylthiazolo[5,4-d]pyrimidin-2-amine.

Condensation: Subsequent reaction of the 7-hydrazinyl intermediate with an aldehyde or ketone, often in the presence of a catalytic amount of acid, to form the desired hydrazone derivative. nih.gov

Reaction StepReactantsProductKey Transformation
1. Hydrazinolysis7-Chlorothiazolo[5,4-d]pyrimidine derivative, Hydrazine Hydrate7-Hydrazinylthiazolo[5,4-d]pyrimidine derivativeNucleophilic substitution of the 7-chloro group. tsijournals.com
2. Condensation7-Hydrazinylthiazolo[5,4-d]pyrimidine derivative, Aldehyde or KetoneThiazolo[5,4-d]pyrimidine Hydrazone derivativeFormation of the C=N-NH hydrazone linkage. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry employs various techniques to enhance reaction efficiency, reduce environmental impact, and access novel chemical space. The synthesis of thiazolo[5,4-d]pyrimidine derivatives has benefited significantly from such advancements.

Microwave-Assisted Synthesis in Thiazolo[5,4-d]pyrimidine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of thiazolo[5,4-d]pyrimidine chemistry, microwave irradiation offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles. mdpi.com

Applications in Thiazolo[5,4-d]pyrimidine Synthesis:

Chlorination Reactions: The conversion of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives to their corresponding 5,7-dichloro counterparts using phosphoryl chloride (POCl₃) can be efficiently performed under microwave irradiation. nih.gov

Cross-Coupling Reactions: Microwave heating has been successfully applied to Suzuki coupling reactions for the introduction of aryl or heteroaryl groups at the 5-position of the thiazolo[5,4-d]pyrimidine core. For example, the reaction of 7-amino-5-chloro substituted intermediates with boronic acids proceeds efficiently at 160 °C for 30 minutes under microwave conditions, a significant time reduction compared to conventional reflux. nih.gov

General Heterocycle Formation: The synthesis of various thiazolopyrimidine derivatives has shown that microwave-assisted methods are preferable due to substantial time reduction and yield improvements compared to conventional approaches. mdpi.com

Reaction TypeConventional Method (Time)Microwave Method (Time)Advantage
Suzuki Coupling4 hours (Reflux)30 minutes (160 °C)8-fold reduction in reaction time. nih.gov
Chlorination with POCl₃Several hours (Reflux)MinutesSignificant time savings. nih.gov
Thiazolo[5,4-d]thiazole SynthesisN/A1 hour (130 °C)Achieved higher yields (92%) compared to classical heating (75%). mdpi.com

Catalyst and Solvent System Optimization

The careful selection and optimization of catalysts and solvent systems are paramount for achieving high efficiency and selectivity in the synthesis of complex heterocyclic molecules like thiazolo[5,4-d]pyrimidines.

Catalyst Optimization:

Palladium Catalysis: In Suzuki cross-coupling reactions to functionalize the thiazolo[5,4-d]pyrimidine core, tetrakis(triphenylphosphine)palladium(0) has been effectively used as a catalyst. The optimization of catalyst loading and reaction conditions is crucial for maximizing the yield of the desired C-C bond formation. nih.gov

Solvent System Optimization:

Mixed Solvent Systems: For Suzuki reactions, a mixed solvent system of 1,2-dimethoxyethane (B42094) (DME) and water is often employed. This biphasic system, in conjunction with a base like sodium carbonate, facilitates the coupling of organic-soluble chloro-derivatives with water-soluble boronic acids. nih.gov

Eco-Friendly Solvents: There is a growing trend towards using greener and more environmentally benign solvent systems. Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have been optimized for the synthesis of related thiazolo[5,4-d]thiazoles. The optimization involved modifying the solvent components, their proportions, and the reaction temperature to achieve yields equal to or better than previously reported procedures while using safer reagents. mdpi.com

The optimization of these parameters is a key aspect of modern synthetic route development, enabling more efficient, cost-effective, and sustainable production of thiazolo[5,4-d]pyrimidine derivatives.

Biological Activity and Preclinical Pharmacological Profiling of Thiazolo 5,4 D Pyrimidin 2 Amine Derivatives

Anticancer Activity

Derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) nucleus have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines and targeting specific pathways involved in tumor growth and proliferation. nih.govnih.gov

In Vitro Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines (e.g., MGC-803, HGC-27, SK-OV-3)

A significant body of research has demonstrated the potent antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have been crucial in identifying key structural modifications that enhance cytotoxicity and selectivity. nih.govnih.gov

For instance, one study synthesized a series of thiazolo[5,4-d]pyrimidine derivatives and evaluated their effects on human gastric cancer cells. Compound 7i from this series showed potent inhibition of MGC-803 and HGC-27 cell lines, with IC50 values of 4.64 µM and 5.07 µM, respectively. Notably, this compound displayed approximately 12-fold selectivity for MGC-803 cancer cells over normal human gastric epithelial cells (GES-1), suggesting a favorable therapeutic window. nih.gov

In another study, the introduction of a morpholine (B109124) group led to the identification of compound 24 , which exhibited even more potent antiproliferative activity. This compound registered an IC50 value of 1.03 µM against MGC-803 cells, while its IC50 against GES-1 cells was 38.95 µM, indicating high selectivity. nih.gov Furthermore, derivatives such as 2,7-diaminothiazolo[4,5-d]pyrimidines have shown antiproliferative effects against human ovarian adenocarcinoma (SK-OV-3) cells at very low micromolar concentrations. scispace.com

The anticancer activity of these derivatives extends to other cancer types as well. A series of new amide derivatives of thiazolo[5,4-d]pyrimidines were tested against four human cancer cell lines, with five compounds demonstrating significant cytotoxic properties. bohrium.com Similarly, newly synthesized thiazole (B1198619) and thiazolopyrimidine derivatives have shown high potency against a range of cancer cells including HepG2 (liver), HCT-116 (colon), MCF-7 (breast), HeP-2 (larynx), and HeLa (cervical). nih.gov

CompoundCancer Cell LineActivity (IC50)Reference
Compound 7iMGC-803 (Gastric)4.64 µM nih.gov
Compound 7iHGC-27 (Gastric)5.07 µM nih.gov
Compound 24MGC-803 (Gastric)1.03 µM nih.gov
Compound 3b (Thiazolo[4,5-d]pyrimidine derivative)Multiple (NCI-60 screen)Most active of series mdpi.com
Compound 5 (Thiazolopyrimidine derivative)HepG2, HCT-116, MCF-7, HeP-2, HelaHighest potency of series nih.gov

Inhibition of Specific Cancer-Related Pathways

The anticancer effects of thiazolo[5,4-d]pyrimidine derivatives are often linked to their ability to modulate specific signaling pathways critical for cancer cell survival and proliferation. A key mechanism of action for several of these compounds is the induction of apoptosis, or programmed cell death. nih.gov

For example, compound 24 was found to inhibit colony formation and migration of MGC-803 cells and to induce apoptosis. nih.gov Western blot analysis revealed that this compound up-regulated the expression of pro-apoptotic proteins like Bax and caspases-3/9, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, another potent thiazolopyrimidine derivative, compound 5 , was shown to induce apoptosis, accompanied by an increase in the BAX/BCL-2 ratio, and also caused cell cycle arrest. nih.gov

Furthermore, these derivatives can act as inhibitors of crucial enzymes in cancer progression. Compound 5 displayed significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov The core structure, 5,7-Dichlorothiazolo[5,4-d]pyrimidine, serves as a building block for synthesizing inhibitors of other important kinases such as spleen tyrosine kinase (Syk), the mammalian target of rapamycin (B549165) (mTOR), and phosphoinositide 3-kinase delta (PI3Kδ). caymanchem.com Related heterocyclic systems like pyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes essential for nucleotide synthesis. nih.govresearchgate.net

Antitumor Potential of Fused Polycyclic Thiazolopyrimidinone Derivatives

The fusion of the thiazolopyrimidine core with other cyclic systems to create polycyclic derivatives has emerged as a promising strategy for developing novel anticancer agents. researchgate.net These fused systems often exhibit enhanced biological activity.

For instance, a series of sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidine, a fused heterocyclic system, demonstrated potent cytotoxic efficacy against the MCF-7 breast cancer cell line. nih.gov Some of these compounds had IC50 values in the low micromolar range (5.69 to 9.36 µM). nih.gov Another study focused on fused 1,2,4-triazolopyrimidine and 1,2,4-triazoloquinazoline derivatives, identifying a lead compound with significant antitumor activity. arabjchem.orgresearchgate.net The incorporation of moieties like morpholine and phenylazo groups, along with electron-withdrawing substituents, was found to be essential for the observed activity. arabjchem.orgresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, derivatives based on the thiazolo[5,4-d]pyrimidine scaffold have shown notable antimicrobial activity, positioning them as potential candidates for the development of new anti-infective agents. nih.gov

Antibacterial Spectrum and Efficacy

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated efficacy against a range of bacteria. nih.gov Research into related fused heterocyclic systems has provided further evidence of this potential. For example, pyrazolobenzothiazine derivatives containing an amide moiety have shown significant antibacterial activity, particularly against Staphylococcus aureus. beilstein-journals.org

In a study involving novel pyridopyrimidine and pyrrolobenzothiazole derivatives, several compounds exhibited superior antibacterial activity compared to the standard antibiotic cefotaxime. mdpi.com Another investigation into new pyrimidine (B1678525) and pyrimidopyrimidine derivatives found that multiple compounds displayed excellent activity against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli). nih.gov

Compound SeriesTarget MicrobeObserved EfficacyReference
Pyridopyrimidine derivatives (7a, 7d)BacteriaHigher activity than Cefotaxime mdpi.com
Pyrrolobenzothiazole derivatives (9a, 9d)BacteriaHigher activity than Cefotaxime mdpi.com
Pyrimidine derivatives (3a, 3b, 3d, etc.)Gram-positive & Gram-negative bacteriaExcellent antimicrobial activity nih.gov
Pyrazolobenzothiazines (7b, 7h)Staphylococcus aureusSignificant antibacterial activity beilstein-journals.org

Antifungal Properties

The antimicrobial spectrum of these compounds also extends to fungal pathogens. Certain 1,2-benzothiazine derivatives have been investigated for their antifungal properties. beilstein-journals.org

More specifically, a study on pyridopyrimidine and pyrrolobenzothiazole derivatives revealed that compounds 7a, 7d, 9a, and 9d had greater antifungal activity than the standard drug fluconazole. mdpi.com Similarly, an evaluation of various pyrimidine and pyrimidopyrimidine derivatives demonstrated that several compounds possessed excellent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus flavus. nih.gov

Antiviral Effects

Derivatives of the thiazolopyrimidine scaffold have demonstrated potential as antiviral agents against various human viruses. Research into structurally similar compounds has highlighted their capacity to inhibit viral replication, suggesting a promising area for therapeutic development.

One study investigated acyclonucleoside and acyclonucleotide derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, a guanine (B1146940) analogue. nih.gov Among the synthesized compounds, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione showed significant in vitro activity against human cytomegalovirus (HCMV). nih.gov This compound was also found to be potent against ganciclovir-resistant strains of HCMV, with the exception of a strain with a mutation in the UL97 gene. nih.gov However, it did not show activity against other herpesviruses or HIV-1. nih.gov

In a separate study, a series of 7-amino-oxazolo[5,4-d]pyrimidines were evaluated for their antiviral properties. nih.govresearchgate.net These compounds were found to inhibit the replication of human herpes virus type-1 (HHV-1) in A-549 cell lines. nih.govresearchgate.net

Furthermore, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that derivatives featuring a cyclopropylamino group and an aminoindane moiety exhibited notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Table 1: Antiviral Activity of Thiazolopyrimidine and Related Derivatives
Compound ClassVirusObserved EffectReference
5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivativeHuman Cytomegalovirus (HCMV)Significant in vitro activity nih.gov
7-amino-oxazolo[5,4-d]pyrimidine derivativesHuman Herpes Virus type-1 (HHV-1)Inhibition of viral replication nih.govresearchgate.net
Pyrimido[4,5-d]pyrimidine derivativesHuman Coronavirus 229E (HCoV-229E)Selective antiviral effects mdpi.com

Anti-inflammatory and Analgesic Properties

Thiazolo[5,4-d]pyrimidine derivatives have been identified as having anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways. nih.gov The anti-inflammatory effects of pyrimidine-based compounds, in general, are linked to their inhibition of crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa B (NF-κB). nih.gov

One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov A study focused on thiazolopyrimidine derivatives demonstrated their selective inhibitory activity towards the COX-2 enzyme. scialert.net This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-2 is inducibly expressed at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions.

Furthermore, a 7-amino-oxazolo[5,4-d]pyrimidine derivative, compound SCM9, was found to cause a moderate suppression of tumor necrosis factor-alpha (TNF-α) production in a human whole blood culture, indicating another potential mechanism for their anti-inflammatory action. scilit.com

Table 2: Anti-inflammatory Activity of Thiazolopyrimidine Derivatives
Compound ClassTarget/PathwayObserved EffectReference
Thiazolopyrimidine derivativesCOX-2 enzymeSelective inhibition scialert.net
7-amino-oxazolo[5,4-d]pyrimidine derivative (SCM9)TNF-α productionModerate suppression scilit.com

In addition to their anti-inflammatory effects, certain thiazolo[5,4-d]pyrimidine derivatives have demonstrated antinociceptive (pain-relieving) activity in preclinical models. nih.gov A study on a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines identified several potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain signaling. nih.gov

One of the most promising compounds from this series, compound 3, was found to be orally bioavailable and produced a significant reversal of carrageenan-induced thermal hyperalgesia in rats, with an ED50 of 0.5 mg/kg. nih.govresearchgate.net This finding highlights the potential of this class of compounds in the development of novel analgesics.

Neuropharmacological Activities

Thiazolo[5,4-d]pyrimidine derivatives have been extensively studied as modulators of adenosine (B11128) receptors, which are G protein-coupled receptors involved in a wide range of physiological processes in the central nervous system. nih.gov

Several studies have reported the synthesis and evaluation of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives as high-affinity antagonists for both the A1 and A2A adenosine receptors. mdpi.comresearchgate.netnih.gov For instance, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (compound 18) exhibited high affinity for both human A1 (hA1) and A2A (hA2A) receptors, with Ki values of 1.9 nM and 0.06 nM, respectively. mdpi.comresearchgate.netnih.govsemanticscholar.org In functional assays, this compound behaved as a potent hA1 receptor antagonist with an IC50 value of 360 nM and a potent hA2A receptor antagonist with an IC50 of 14 nM. nih.gov

Another derivative, compound 9, also showed potent A2A receptor antagonist activity with an IC50 of 7.7 nM. nih.gov The affinity and selectivity of these derivatives can be modulated by altering the substituents at various positions of the thiazolopyrimidine core. nih.gov

Furthermore, a series of 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones were evaluated for their affinity at human A1, A2A, and A3 adenosine receptors. nih.gov One compound in this series, 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one (compound 4), was identified as a potent and selective ligand for the A3 receptor, with a Ki value of 18 nM. nih.govresearchgate.net

Table 3: Adenosine Receptor Binding Affinities and Functional Potencies of Thiazolo[5,4-d]pyrimidine Derivatives
CompoundReceptorKi (nM)IC50 (nM)Reference
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine (18)hA11.9360 nih.govmdpi.comresearchgate.netnih.govsemanticscholar.org
hA2A0.0614 nih.govmdpi.comresearchgate.netnih.govsemanticscholar.org
Compound 9hA2A-7.7 nih.gov
2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one (4)hA318- nih.govresearchgate.net

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli. Antagonism of this receptor is a promising strategy for the development of new analgesic drugs.

A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines have been synthesized and identified as potent TRPV1 antagonists. nih.gov Through an exploration of the structure-activity relationships at the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine core, several potent antagonists were identified, including compounds 3, 29, 51, and 57. nih.govresearchgate.net

Compound 3, in particular, was found to be orally bioavailable and demonstrated significant efficacy in a preclinical pain model. It afforded a significant reversal of carrageenan-induced thermal hyperalgesia in rats with an ED50 of 0.5 mg/kg. nih.govresearchgate.net

Potential for Antidepressant-Like Activity in Animal Models

Recent pharmacological studies have highlighted the potential of thiazolo[5,4-d]pyrimidine derivatives as novel antidepressant agents. Research has focused on synthesizing and evaluating compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure for their affinity at human adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃). nih.gov Several of these derivatives have demonstrated significant binding affinities, particularly for the A₁ and A₂ₐ receptors, with nanomolar and subnanomolar Ki values. nih.govrug.nl

One notable compound, 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine, has been extensively evaluated for its antidepressant-like effects in established murine models. rug.nl In the forced swimming test (FST) and the tail suspension test (TST), this derivative showed a significant reduction in immobility time, an indicator of antidepressant efficacy. rug.nlnih.gov Furthermore, in the sucrose (B13894) preference test (SPT), a measure of anhedonia, the compound demonstrated activity comparable to the established antidepressant, amitriptyline. nih.govrug.nl The mechanism of action is thought to be mediated through the antagonism of A₁ and A₂ₐ adenosine receptors, which are implicated in the pathophysiology of depression. nih.gov

Table 1: Antidepressant-Like Activity of a Key Thiazolo[5,4-d]pyrimidine Derivative

Compound Test Model Result Reference Compound
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine Forced Swimming Test (FST) Significant antidepressant activity Amitriptyline
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine Tail Suspension Test (TST) Significant antidepressant activity Amitriptyline
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine Sucrose Preference Test (SPT) Effect comparable to reference Amitriptyline

Anti-Parkinsonian Profiles

The therapeutic potential of the thiazolo[5,4-d]pyrimidine scaffold extends to neurodegenerative disorders, particularly Parkinson's disease. Studies have investigated various derivatives for their efficacy in animal models of Parkinsonism. A series of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e] nih.govrsc.orgresearchgate.nettriazolo[1,5-c]pyrimidine-2(3H)-thiones were synthesized and evaluated for their anti-Parkinsonian and neuroprotective capabilities. researchgate.netnih.gov

In a mouse model of haloperidol-induced catalepsy, a test used to screen for anti-Parkinsonian drugs, all tested compounds from this series were found to be active. rsc.orgnih.gov The derivative with a propyl group at the 3-position of the thiazolotriazolopyrimidine nucleus was identified as the most active, while substitution with a phenyl ring resulted in the least activity. researchgate.netnih.gov In other research, 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidines demonstrated superior activity to the standard drug levodopa (B1675098) in a specific animal model of Parkinson's disease. rsc.orgresearchgate.net The neuroprotective effects of these compounds are linked to their ability to mitigate oxidative stress, evidenced by their efficacy in reducing lipid peroxidation and restoring glutathione (B108866) (GSH) content in the brain. rsc.org

Table 2: Anti-Parkinsonian Activity of Thiazolo[5,4-d]pyrimidine and Related Derivatives

Compound Series Animal Model Key Findings
3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e] nih.govrsc.orgresearchgate.nettriazolo[1,5-c]pyrimidine-2(3H)-thiones Haloperidol-induced catalepsy in mice All tested compounds were active; propyl substitution at position 3 showed the highest activity. rsc.orgnih.gov
3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidines Animal model of Parkinson's Disease Showed better activity than the standard drug levodopa. rsc.orgresearchgate.net

Enzyme Inhibition Studies

Inhibition of Topoisomerase and DNA Gyrase

Thiazolo[5,4-d]pyrimidine and its bioisosteres, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov This enzyme is a well-established target for antibacterial agents.

In a study focusing on 1,2,4-triazolo[1,5-a]pyrimidine derivatives, several compounds exhibited high activity against both Gram-positive and Gram-negative bacteria. Compound 9a from this series emerged as a particularly potent inhibitor of DNA gyrase, with an IC₅₀ value of 0.68 µM, which is more potent than the widely used antibiotic ciprofloxacin (B1669076) (IC₅₀ = 0.85 µM). Molecular docking studies confirmed that these compounds bind to the active site of DNA gyrase in a manner comparable to ciprofloxacin, substantiating their mechanism of action. Similarly, research on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines has identified several derivatives as more potent DNA gyrase inhibitors than ciprofloxacin.

Table 3: DNA Gyrase Inhibitory Activity of Pyrimidine Derivatives

Compound Target Enzyme IC₅₀ (µM)
Compound 9a (a 1,2,4-triazolo[1,5-a]pyrimidine derivative) DNA Gyrase 0.68
Ciprofloxacin (Reference) DNA Gyrase 0.85

α-Amylase Inhibition

Derivatives of the thiazolo[5,4-d]pyrimidine scaffold and related heterocyclic systems have been explored for their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. Various pyrimidine-based compounds have demonstrated significant inhibitory activity.

For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested, with one of the most active compounds showing an IC₅₀ value of 134.30 μM for α-amylase inhibition. In another study, 2,4-thiazolidinedione (B21345) derivatives were evaluated, and several compounds, including 1c , 1d , and 1g , displayed significantly more potent α-amylase inhibition than the standard drug acarbose. Furthermore, imidazolo-pyrimidine derivatives have also been developed and found to have good IC₅₀ values against α-amylase, supported by molecular docking studies.

Table 4: α-Amylase Inhibitory Activity of Pyrimidine-based Derivatives

Compound Series Most Active Compound(s) IC₅₀ Value
Pyrazolo[3,4-d]pyrimidines Cycloadduct f 134.30 μM
2,4-Thiazolidinediones Compound 1d 2.03 μg/ml
2,4-Thiazolidinediones Compound 1g 3.14 μg/ml
2,4-Thiazolidinediones Compound 1c 6.59 μg/ml
Acarbose (Reference) - 8.26 μg/ml

Aspartate Transcarbamylase (ATCase) Inhibition

Aspartate transcarbamylase (ATCase) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA. rsc.org This pathway is particularly important in rapidly proliferating cells, making ATCase an attractive target for therapeutic intervention in cancer and infectious diseases. rsc.org While the pyrimidine scaffold is central to the substrates of this pathway, a review of the available literature did not yield specific studies on the direct inhibition of Aspartate Transcarbamylase by 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine or its close derivatives. Research on ATCase inhibitors has more prominently featured transition-state analogues and allosteric inhibitors. nih.govrug.nl

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a critical strategy in anticancer therapy. The thiazolo[5,4-d]pyrimidine scaffold has been utilized in the design of potent VEGFR-2 inhibitors.

A study involving the synthesis of novel thiazole, thiazolopyrimidine, and thiazolotriazine derivatives identified a compound, designated as compound 5 , that displayed significant inhibitory activity against VEGFR-2 with an IC₅₀ of 0.044 μM. This potency is comparable to, and slightly better than, the established VEGFR-2 inhibitor sunitinib (B231) (IC₅₀ = 0.100 μM). Other research on thiazole derivatives also identified potent inhibitors; for example, 3-nitrophenylthiazolyl derivative 4d showed 85.72% inhibition of VEGFR-2, which was comparable to the reference drug sorafenib (B1663141) (86.93% inhibition). Docking studies have corroborated these findings, showing that these compounds can effectively bind to the active site of the VEGFR-2 enzyme.

Table 5: VEGFR-2 Inhibitory Activity of Thiazolo[5,4-d]pyrimidine and Related Derivatives

Compound Activity Metric Value Reference Compound Reference Value
Compound 5 (thiazolopyrimidine derivative) IC₅₀ 0.044 µM Sunitinib 0.100 µM
3-nitrophenylthiazolyl 4d % Inhibition 85.72% Sorafenib 86.93%
4-chlorophenylthiazolyl 4b % Inhibition 81.36% Sorafenib 86.93%

Tubulin Polymerization Inhibition

Derivatives of the thiazolopyrimidine scaffold, and the closely related bioisosteric triazolopyrimidine core, have emerged as a promising class of tubulin polymerization inhibitors, a mechanism crucial for their anticancer properties. mdpi.comnih.gov These agents typically function by binding to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule dynamics, which in turn induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells. mdpi.comnih.gov

Research into 2,7-diaryl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives has identified compounds with potent antiproliferative activity. nih.gov For instance, one derivative, compound 5e, demonstrated low nanomolar efficacy against HeLa cancer cells and was found to be a more powerful inhibitor of tubulin polymerization than the well-known agent Combretastatin A-4 (CA-4). nih.gov Molecular docking studies have confirmed that these derivatives fit well within the colchicine-binding site of tubulin. nih.gov

Structure-activity relationship studies have been crucial in optimizing the potency of these inhibitors. Modifications at the 2- and 7-positions of the pyrimidine ring system are key determinants of activity. mdpi.com One study synthesized a series of 7-(3′,4′,5′-trimethoxyphenyl)- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine compounds with various substitutions at the 2-position. mdpi.com The derivative with a p-toluidino substituent (compound 3d) was identified as the most potent inhibitor of tubulin polymerization in its series, with an IC50 value of 0.45 µM. mdpi.com This compound also strongly inhibited the binding of colchicine to tubulin (72% inhibition) and showed superior antiproliferative activity against A549 and HeLa cancer cell lines compared to CA-4. mdpi.com

Similarly, a series of novel thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors. nih.gov The most active compound in this series, designated 5b, exhibited significant tubulin polymerization inhibition with an IC50 value of 3.3 µM, which was more potent than the colchicine standard (IC50 = 9.1 µM) in the same assay. nih.gov

Table 1: Tubulin Polymerization Inhibition by Thiazolo[5,4-d]pyrimidine and Related Derivatives
Compound SeriesLead CompoundTubulin Polymerization IC50Key FindingsReference
7-(3′,4′,5′-trimethoxyphenyl)- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidinesCompound 3d (p-toluidino derivative)0.45 µMStrongly inhibited colchicine binding (72%); induced G2/M cell cycle arrest and apoptosis. mdpi.com
2,7-diaryl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidinesCompound 5e~3-fold more potent than CA-4Showed low nanomolar antiproliferative efficacy on HeLa cells and significant selectivity over normal cells. nih.gov
Thiazole-naphthalene derivativesCompound 5b3.3 µMMore potent than colchicine (IC50 = 9.1 µM) in the same assay; arrested cell cycle at G2/M phase. nih.gov

Antioxidant Activities

Thiazolopyrimidine derivatives have demonstrated notable antioxidant potential in various in vitro screening models. mdpi.comnih.gov The core structure, which contains sulfur and nitrogen heteroatoms, is thought to contribute to this activity, potentially by acting as an electron sink, similar to the 2-oxo-furon ring of the natural antioxidant ascorbic acid. mdpi.com The antioxidant capacity is significantly influenced by the nature of substituents on the thiazolopyrimidine ring system. mdpi.com

In one study, a series of bicyclic thiazolopyrimidine derivatives were evaluated for their antioxidant properties using the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com The results indicated that derivatives possessing electron-withdrawing groups, such as a halogen atom, or electron-rich groups, like a furan (B31954) ring, were among the most potent antioxidants. mdpi.com Specifically, compounds identified as 6 and 12 in the study showed remarkable antioxidant potential based on their FRAP values and calculated Oxy Scores. mdpi.com

Another investigation into newly synthesized thiazolopyrimidines tested their ability to inhibit lipid peroxidation in rat brain and kidney homogenates and to prevent rat erythrocyte hemolysis. nih.gov Certain compounds (3a and 3b in the study) displayed interesting antioxidant activity in the lipid peroxidation assays and considerable inhibitory effects in the hemolysis assay. nih.gov Furthermore, these compounds were assessed for their effects on bleomycin-induced DNA damage, with some derivatives showing a protective effect. nih.gov

The antioxidant mechanism of these compounds is often based on electron transfer, as measured in assays like FRAP. mdpi.com The presence of different substituents can modulate this activity, highlighting a clear structure-activity relationship that can be exploited for the design of novel antioxidant agents. mdpi.comresearchgate.net

Table 2: Antioxidant Activity of Thiazolo[5,4-d]pyrimidine Derivatives
Compound SeriesAssayKey FindingsReference
Bicyclic thiazolopyrimidine derivativesFRAP, Oxy ScoreDerivatives with electron-withdrawing (halogen) or electron-rich (furan) groups showed potent antioxidant capability. Compounds 6 and 12 were most active. mdpi.com
Novel synthesized thiazolopyrimidinesLipid peroxidation, Erythrocyte hemolysis, Bleomycin-induced DNA damageCompounds 3a and 3b showed notable activity in lipid peroxidation and hemolysis assays. Some derivatives demonstrated protective effects against DNA damage. nih.gov
Various thiazolopyrimidinesABTS, DPPH, etc.The thiazolopyrimidine scaffold is recognized for its antioxidant properties, which can be modulated by structural modifications. researchgate.netresearchgate.net

Molecular Mechanisms of Action and Target Interactions

Molecular Targets and Binding Profiles

There is no specific information available in the scientific literature detailing the molecular targets or binding profile of 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine. Research has primarily focused on its utility as a precursor for the synthesis of substituted 2,7-diaminothiazolo[5,4-d]pyrimidines and other analogues. nih.govresearchgate.net These derivatives, in turn, have been investigated for their interactions with a variety of biological targets.

For instance, various substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been explored for their potential as:

Antimicrobial agents ontosight.ai

Antiviral compounds ontosight.ai

Anticancer agents ontosight.ai

TRPV1 antagonists researchgate.net

Adenosine (B11128) A1 and A2A receptor antagonists nih.gov

It is important to note that these activities are attributed to the derivatives and not to the parent compound, this compound.

Interference with Cellular Pathways

Due to the absence of studies on the specific biological effects of this compound, there is no information regarding its interference with any cellular pathways. Research on the broader class of oxazolo[5,4-d]pyrimidines, a related class of compounds, has indicated that some derivatives can elicit cell signaling pathways leading to apoptosis in cancer cell lines. researchgate.netmdpi.com However, this cannot be directly attributed to this compound.

Receptor Binding Affinity and Potency (e.g., Kᵢ, IC₅₀ values)

No experimental data on the receptor binding affinity (such as Kᵢ values) or potency (such as IC₅₀ values) for this compound has been reported.

For context, studies on derivatives have shown significant binding affinities. For example, certain 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have demonstrated nanomolar and even subnanomolar binding affinities for human A1 and A2A adenosine receptors. nih.gov One such derivative, 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine, exhibited a Kᵢ of 1.9 nM for the human A1 receptor and 0.06 nM for the human A2A receptor. nih.gov

Table 1: Binding Affinities of a this compound Derivative

Compound Receptor Kᵢ (nM)
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine Human A1 Adenosine Receptor 1.9
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine Human A2A Adenosine Receptor 0.06

This table presents data for a derivative and not for this compound.

Enzyme Kinetics and Inhibition Mechanisms

There is no available information on the enzyme kinetics or inhibition mechanisms related to this compound.

Modulation of Receptor Activity (e.g., inverse agonism)

No studies have been published that investigate the modulation of receptor activity, such as inverse agonism, by this compound. Within the broader class of thiazolo[5,4-d]pyrimidines, some derivatives have been identified as antagonists or inverse agonists at adenosine receptors. nih.gov

Interaction with Biological Macromolecules

Specific details regarding the interaction of this compound with biological macromolecules are not available. The potential for such interactions is inferred from the biological activities observed in its derivatives, which can interact with macromolecules like enzymes and receptors. ontosight.ai

Structure Activity Relationships Sar and Lead Optimization

Impact of Substituents at the 2-Position on Biological Activity

The 2-position of the thiazolo[5,4-d]pyrimidine (B3050601) core is a critical site for modification, significantly influencing the compound's affinity and potency. The nature of the substituent at this position can dictate the interaction with specific biological targets. For instance, in the pursuit of adenosine (B11128) receptor (AR) antagonists, the introduction of an arylmethyl group at the 2-position was found to be a key determinant of affinity. nih.gov

Research has shown that decorating the 2-position with a benzyl (B1604629) or an ortho-substituted benzyl moiety can enhance affinity for the A2A adenosine receptor. nih.gov Specifically, derivatives featuring a 2-(2-fluorobenzyl) group displayed subnanomolar binding affinities for the human A2A AR. nih.gov In contrast, for activity as TRPV1 antagonists, a 2,7-diamino substitution pattern is often explored. researchgate.netresearchgate.net

Furthermore, the replacement of an amino or substituted amino group with other moieties like a 2-(2-furanyl) group has been explored in the development of A2A AR inverse agonists. nih.gov The general observation is that an aromatic substituent at the C(2) position is often more favorable for biological activity than an aliphatic one. mdpi.com

Table 1: Effect of 2-Position Substituents on Adenosine Receptor Affinity Data synthesized from multiple sources.

2-Position Substituent Target Affinity (Ki)
Phenyl A1/A2A AR Modest
Furan-2-yl A1/A2A AR Enhanced
Benzyl A2A AR Improved
2-Fluorobenzyl hA2A AR 0.06 nM nih.gov

Significance of the 7-Position Substitution for Pharmacological Profile

The substituent at the 7-position plays a pivotal role in defining the pharmacological profile of thiazolo[5,4-d]pyrimidine derivatives. The chlorine atom in the parent compound, 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine, is not merely a synthetic handle but a crucial contributor to biological activity, particularly in the context of anticancer research.

Studies have demonstrated that the presence of a chlorine atom at the 7-position leads to a marked increase in anticancer activity when compared to analogous 7-oxo derivatives. mdpi.com Conversely, the replacement of the 7-chloro group with an amino group can result in inactive compounds in certain anticancer assays. mdpi.com This highlights the importance of the electronic and steric properties of the 7-substituent.

The 7-chloro group is also a versatile intermediate, allowing for nucleophilic substitution to introduce a wide array of functionalities. nih.gov For example, reaction with various amines has led to the generation of potent and selective antagonists for different receptors. In the development of CX3CR1 antagonists, attaching a leucinol moiety to the 7-position yielded compounds with promising affinity and selectivity. nih.gov Similarly, in the context of oxazolo[5,4-d]pyrimidines, a related scaffold, the introduction of aliphatic amino chains at the 7-position was found to be crucial for potency, with a 3-(N,N-dimethylamino)propyl substituent being particularly effective against certain cancer cell lines. mdpi.com

Table 2: Influence of 7-Position Substituents on Anticancer Activity Based on data from Stana et al. (2017). mdpi.com

7-Position Substituent Relative Anticancer Activity
-Cl Increased Activity
=O (oxo) Low Activity

Role of the 5-Position in Modulating Activity

In the context of adenosine receptor antagonists, substituents at the 5-position have been shown to modulate affinity. nih.gov The introduction of aryl or heteroaryl groups, such as a furan-2-yl or 5-methyl-furan-2-yl moiety, can enhance binding affinity toward both A1 and A2A receptors. nih.gov Molecular modeling studies suggest these groups engage in specific interactions within the receptor's binding cavity. nih.gov

In a different chemical series targeting the CX3CR1 receptor, α-methyl branched benzyl derivatives at the 5-position of a 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core resulted in compounds with promising affinity and physicochemical properties. nih.gov However, the impact of 5-position substitution is not universally pronounced. For instance, the introduction of a trifluoromethyl group at the 5-position of certain anticancer derivatives did not have as significant an influence on activity as was initially expected, with the 7-position substituent remaining the dominant factor. mdpi.com

Bioisosteric Replacements and Their Effects on SAR

The thiazolo[5,4-d]pyrimidine nucleus is itself a bioisosteric replacement for the purine (B94841) ring system found in endogenous molecules like adenine (B156593) and guanine (B1146940). lookchem.com This fundamental substitution is the basis for its ability to interact with a wide range of biological targets that recognize purines. Further exploration of bioisosterism involves modifying the core scaffold itself.

One common bioisosteric modification is the replacement of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom, yielding the oxazolo[5,4-d]pyrimidine (B1261902) scaffold. mdpi.com Comparative studies have shown that this change can significantly impact biological activity. For example, when evaluated as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibitors, the oxazolo[5,4-d]pyrimidine system generally led to a decrease in activity compared to the corresponding purine derivatives. mdpi.com In other cases, such as in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, replacing the oxazolo nitrogen with a CH group to form a furo[2,3-d]pyrimidine (B11772683) proved beneficial for activity. mdpi.com These examples underscore that even subtle changes in the heterocyclic core can have profound effects on the SAR.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative structure-activity relationship (QSAR) studies provide a ligand-based approach to drug design by mathematically modeling the correlation between the structural features of compounds and their biological activities. mdpi.com While a specific QSAR study for this compound was not found, analyses of closely related bioisosteric scaffolds like 1,2,4-triazolo[1,5-a]pyrimidines offer valuable insights. mdpi.com

A QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum utilized machine learning algorithms to identify key molecular descriptors influencing antimalarial activity. mdpi.com The study found that five significant variables were crucial for constructing a predictive model:

npr1: Normalized principal moment of inertia ratio

pmi3: Principal moment of inertia 3

slogP: Wildman-Crippen LogP value

vsurf_CW2: Hydrophilic-hydrophobic balance descriptor

vsurf_W2: Hydrophilic region descriptor

The resulting models, particularly those using Support Vector Regressor (SVR), demonstrated robustness and reliability in predicting the activity of new congeners. mdpi.com Such analyses provide useful data on the functionalities necessary for designing more potent molecules within a given scaffold class.

Optimization of Selectivity and Potency

A primary goal in lead optimization is to enhance the potency of a compound against its intended target while simultaneously improving its selectivity over other related targets to minimize off-target effects. For thiazolo[5,4-d]pyrimidine derivatives, this has been achieved through systematic structural modifications at the 2-, 5-, and 7-positions.

A clear example of optimizing selectivity is found in the development of CX3CR1 antagonists. By modifying substituents on the 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core, researchers were able to achieve high selectivity for CX3CR1 over the closely related CXCR2 receptor. The combination of a leucinol moiety at the 7-position with α-methyl branched benzyl derivatives at the 5-position was key to this success. nih.gov

Similarly, potency was dramatically improved in a series of adenosine receptor antagonists. The strategic introduction of an ortho-substituted benzyl group at the 2-position, combined with a furan-2-yl group at the 5-position, led to the identification of a derivative with a Ki value of 0.06 nM for the human A2A AR, representing a highly potent compound. nih.gov Furthermore, optimization efforts have also focused on achieving selectivity between cancer cells and normal cells. Certain thiazolo[5,4-d]pyrimidine derivatives have shown potent inhibition of gastric cancer cells (MGC-803) with significantly lower toxicity towards normal gastric epithelial cells (GES-1), indicating a favorable therapeutic window. nih.govrsc.org

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands like thiazolo[5,4-d]pyrimidine (B3050601) derivatives interact with their biological targets at the molecular level.

Research on thiazolo[5,4-d]pyrimidine derivatives has utilized molecular docking to elucidate their binding modes with various protein targets. For instance, studies on novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives identified them as potent antagonists for the human A1 and A2A adenosine (B11128) receptors (ARs). nih.govresearchgate.net Molecular docking simulations supported the in vitro results, showing that these compounds fit well within the receptor cavities. nih.govresearchgate.net The docking studies revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the high binding affinities observed, with some derivatives showing nanomolar and even subnanomolar Ki values. nih.govmdpi.com

In other studies, docking simulations have been employed to investigate the potential of related pyrimidine (B1678525) derivatives as inhibitors for Cyclin-Dependent Kinases (CDK2, CDK4, and CDK6), which are crucial targets in cancer therapy. nih.gov These simulations help in understanding the structure-activity relationships by visualizing how different substituents on the pyrimidine core interact with amino acid residues in the active site of the kinases. nih.gov Similarly, the inhibitory potential of related thiazole-containing compounds against the main protease of SARS-CoV-2 has been explored using molecular docking, highlighting the versatility of this scaffold against various therapeutic targets. samipubco.comresearchgate.net

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of these simulations. A more negative score typically indicates a more favorable binding interaction.

Table 1: Examples of Molecular Docking Studies on Thiazolo[5,4-d]pyrimidine Derivatives and Related Structures

Compound/Derivative ClassTarget ProteinKey Findings
7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidinesHuman Adenosine A1/A2A ReceptorsDocking results supported in vitro binding affinities (nanomolar to subnanomolar Ki values), identifying key interactions within the receptor binding pocket. nih.govresearchgate.net
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCyclin-Dependent Kinases (CDK2/4/6)Comprehensive analysis of inhibitor-receptor interactions and structure-activity relationships. nih.gov
Thiazolo[3,2-a]pyridine derivativeSARS-CoV-2 Main Protease (Mpro)The compound showed a high negative binding affinity, suggesting strong inhibitory potential against the viral protease. samipubco.comresearchgate.net

In Silico Prediction of Pharmacological Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These methods use computational models to forecast the pharmacokinetic and toxicological profile of a compound, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. frontiersin.orgfrontiersin.org

For scaffolds like thiazolo[5,4-d]pyrimidine, various online tools and software packages can be used to predict key ADMET parameters. frontiersin.orgnih.gov These predictions are generally based on the compound's structure and physicochemical properties. Important predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability are evaluated. frontiersin.orgtubitak.gov.tr

Distribution: Predictions often include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the drug distributes in the body.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound might inhibit these enzymes. frontiersin.org

Excretion: Properties like renal clearance and total clearance are estimated.

Toxicity: A range of toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. frontiersin.org

Furthermore, the "drug-likeness" of a compound is often assessed using rules like Lipinski's Rule of Five. tubitak.gov.tr These rules evaluate physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally bioavailable. tubitak.gov.tr

Table 2: Representative In Silico ADMET Predictions for a Hypothetical Thiazolopyrimidine Derivative

ADMET ParameterPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionGoodLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighSuggests good intestinal membrane permeation. frontiersin.org
Distribution
Blood-Brain Barrier (BBB) PenetrationLowCompound is less likely to cross into the central nervous system.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme. frontiersin.org
Toxicity
Ames MutagenicityNegativeLow probability of being mutagenic. frontiersin.org
hERG InhibitionLow RiskReduced potential for cardiotoxicity.
Drug-Likeness
Lipinski's Rule of FiveObeysGood oral bioavailability is predicted. tubitak.gov.tr

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of ligand-protein complexes, the flexibility of the ligand, and the role of solvent molecules. samipubco.com

For a ligand like 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine, conformational analysis is important to understand its preferred three-dimensional shapes (conformers) in solution. This is crucial because the biologically active conformation that binds to a target protein may not be the lowest energy conformation in isolation.

When a thiazolo[5,4-d]pyrimidine derivative is docked into a protein's active site, MD simulations can be used to validate the stability of the predicted binding pose. nih.govresearchgate.net By simulating the complex in a solvated environment for nanoseconds, researchers can observe whether the key interactions identified in docking are maintained over time. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests a stable binding mode. samipubco.com

These simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). samipubco.comresearchgate.net

Rational Drug Design Strategies Based on Computational Models

Computational models, particularly from molecular docking and quantitative structure-activity relationship (QSAR) studies, are fundamental to rational drug design. nih.gov These models guide the iterative process of modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Starting with the this compound core, computational approaches can inform the design of new analogs. nih.gov For example, docking studies might reveal an unoccupied hydrophobic pocket in the target's active site. nih.govresearchgate.net This insight would prompt chemists to synthesize new derivatives with appropriate hydrophobic substituents at the corresponding position on the thiazolopyrimidine scaffold to achieve additional favorable interactions and improve binding affinity. nih.gov

Similarly, if a compound shows potential toxicity in in silico predictions, structural modifications can be proposed to mitigate this risk. For instance, if a particular functional group is predicted to be a "structural alert" for toxicity, derivatives can be designed where this group is removed or replaced. frontiersin.org

The design of novel 7-amino-thiazolo[5,4-d]pyrimidine derivatives as adenosine receptor antagonists serves as a practical example. nih.govmdpi.com Based on initial findings, new compounds were designed and synthesized with varied substituents at the -2 and -5 positions of the thiazolopyrimidine ring to modulate their affinity and selectivity for A1 and A2A receptors. nih.gov This targeted approach, guided by computational insights, led to the discovery of compounds with significantly enhanced potency. nih.govmdpi.com

Future Directions and Therapeutic Potential of 7 Chlorothiazolo 5,4 D Pyrimidin 2 Amine

Exploration of Novel Thiazolo[5,4-d]pyrimidine (B3050601) Analogues

The development of new therapeutic agents hinges on the synthesis and evaluation of novel chemical structures. The 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine scaffold serves as a key intermediate for creating diverse libraries of compounds through substitution at its chloro and amino positions. nih.gov Researchers are actively exploring new analogues by introducing various functional groups to modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Key areas of exploration include:

Anticancer Agents: A significant focus has been on creating derivatives with antiproliferative activities. By modifying the core structure, researchers have developed compounds that show potent inhibition against various human cancer cell lines. rsc.org For instance, the introduction of a trifluoromethyl group has been explored to improve the bioavailability and efficacy of anticancer derivatives. mdpi.com

Central Nervous System (CNS) Agents: Novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and identified as potent antagonists for adenosine (B11128) A1 and A2A receptors. nih.gov This line of research is aimed at developing new treatments for depression and other CNS disorders. nih.gov

Corticotropin-Releasing Factor (CRF) Receptor Antagonists: Scientists have designed and synthesized new thiazolo[4,5-d]pyrimidine (B1250722) analogues as antagonists for the CRF1 receptor, which plays a role in stress-related disorders. Several of these novel compounds have demonstrated superior binding affinities compared to existing reference antagonists. nih.gov

Table 1: Examples of Novel Thiazolo[5,4-d]pyrimidine Analogues and Their Applications

Analogue ClassTherapeutic TargetPotential ApplicationReference
Substituted Thiazolo[5,4-d]pyrimidinesGeneral (Antiproliferative)Oncology (e.g., Gastric Cancer) rsc.org
7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidinesAdenosine A1/A2A ReceptorsDepression nih.gov
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesGeneral (Antiproliferative)Oncology mdpi.com
Substituted Thiazolo[4,5-d]pyrimidinesCRF1 ReceptorStress-Related Disorders nih.gov

Combination Therapies Involving Thiazolopyrimidine Derivatives

In modern medicine, particularly in oncology, combination therapy is a cornerstone of treatment. The strategy involves using multiple drugs that act on different targets or pathways to enhance efficacy, overcome drug resistance, and reduce toxicity. Given the diverse mechanisms of action exhibited by thiazolopyrimidine derivatives, there is significant future potential for their use in combination regimens.

For example, thiazolopyrimidine-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, could be combined with traditional cytotoxic chemotherapies. researchgate.net Similarly, derivatives that function as Topoisomerase II inhibitors could be paired with other DNA-damaging agents or targeted therapies to create a synergistic anticancer effect. nih.gov While specific clinical data on combination therapies involving this compound derivatives is still emerging, the rationale for this approach is strong and represents a logical next step in their clinical development.

Potential for Development as Preclinical Drug Candidates

Several thiazolopyrimidine derivatives have demonstrated significant promise in laboratory and animal studies, positioning them as strong candidates for further preclinical development. A preclinical drug candidate is a compound that has shown sufficient efficacy and an acceptable safety profile in non-human studies to justify advancement toward human clinical trials.

Noteworthy examples include:

Compound 7i , an antiproliferative agent, was identified as an attractive scaffold for further design due to its potent inhibition of human gastric cancer cells and its high selectivity, indicating lower toxicity to normal cells. rsc.org

Derivative 18 , a dual A1/A2A adenosine receptor antagonist, showed antidepressant-like effects in multiple animal models that were comparable to the established drug amitriptyline. nih.gov

An unnamed immunosuppressive agent from a series of 7-N-Piperazinylthiazolo[5,4-d]pyrimidines demonstrated excellent in vivo efficacy in a preclinical animal model of organ transplantation. researchgate.net

Compound 35 was selected by the National Cancer Institute (NCI) for more intensive 5-dose testing against its 60-cell line panel due to its potent and broad anticancer activity. nih.gov

Table 2: Promising Thiazolopyrimidine Preclinical Candidates

CompoundBiological ActivityPreclinical FindingReference
Compound 7iAntiproliferativePotent and selective activity against gastric cancer cells. rsc.org
Derivative 18Adenosine A1/A2A AntagonistAntidepressant-like effects in animal models comparable to amitriptyline. nih.gov
7-N-Piperazinylthiazolo[5,4-d]pyrimidine seriesImmunosuppressiveExcellent in vivo efficacy in an animal organ transplant model. researchgate.net
Compound 35AntitumorPromoted to 5-dose testing by NCI due to significant anticancer activity. nih.gov

Emerging Research Areas for Thiazolopyrimidine Scaffolds

The versatility of the thiazolopyrimidine scaffold allows it to be adapted for a wide range of therapeutic targets, leading to its exploration in numerous emerging research areas. nih.govresearchgate.net Beyond its well-documented potential in oncology, new applications are continually being discovered. benthamdirect.comontosight.ai

Current and emerging areas of investigation include:

Oncology: Targeting various aspects of cancer, including cell proliferation, angiogenesis (VEGFR-2), and DNA replication (Topoisomerase II). rsc.orgresearchgate.netnih.gov

Neuropsychiatric Disorders: Developing treatments for depression and anxiety by targeting CNS receptors like adenosine and CRF receptors. nih.govnih.gov

Immunology: Creating novel immunosuppressive agents for preventing organ transplant rejection and potentially treating autoimmune diseases. researchgate.net

Infectious Diseases: Investigating derivatives for antimicrobial and antiviral properties. ontosight.aiasianpubs.org

Inflammatory Conditions: Exploring the anti-inflammatory potential of these compounds. ontosight.aiasianpubs.org

Dermatology: Synthesizing derivatives that act as tyrosinase inhibitors for managing hyperpigmentation disorders. researchgate.net

Addressing Challenges in Thiazolopyrimidine Drug Discovery

Like all drug discovery programs, the development of thiazolopyrimidine-based therapeutics faces several challenges. However, researchers are actively developing strategies to overcome these hurdles.

Bioavailability and Pharmacokinetics: A common challenge is ensuring that a drug can be effectively absorbed and distributed throughout the body. Strategies to address this include the chemical modification of the scaffold, such as adding trifluoromethyl groups, or the development of prodrugs that convert to the active compound in vivo. researchgate.netmdpi.com

Scalable Synthesis: Efficiently producing large quantities of a drug candidate is crucial for preclinical and clinical studies. The use of modern techniques like microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce production times. researchgate.netmdpi.com

Selectivity and Off-Target Effects: To minimize side effects, a drug must be highly selective for its intended target. Researchers focus on structure-activity relationship (SAR) studies to design molecules that fit precisely into the target's active site, thereby reducing interactions with other proteins. The high selectivity of compounds like 7i for cancer cells over normal cells is a key objective. rsc.org

Predicting Drug-like Properties: To reduce late-stage failures, computational tools are increasingly used early in the discovery process. In silico studies to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties help prioritize compounds with the highest chance of success. nih.govmdpi.com

Integration of Omics Technologies in Compound Characterization

The future of drug discovery lies in a deeper understanding of how compounds interact with complex biological systems. Omics technologies, which allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are poised to revolutionize the characterization of thiazolopyrimidine derivatives. nih.govnih.gov

By applying these technologies, researchers can:

Identify Novel Targets: Proteomics can help identify the specific cellular proteins that a thiazolopyrimidine derivative binds to, potentially uncovering new mechanisms of action or therapeutic targets.

Understand Mechanisms of Action: Transcriptomics (e.g., RNA-seq) can reveal how a compound alters gene expression within a cell, providing a comprehensive view of the downstream pathways it affects. mdpi.com

Discover Biomarkers: Integrating multi-omics data can help identify biomarkers that predict which patients are most likely to respond to a particular thiazolopyrimidine-based drug, paving the way for personalized medicine. nih.gov

Analyze Cellular Heterogeneity: Single-cell multi-omics can dissect the different responses of individual cells within a tumor to a drug, providing insights into drug resistance and enabling the design of more effective combination therapies. mdpi.com

Translational Research Perspectives from Preclinical Findings

Translational research is the process of "translating" discoveries from preclinical studies into new therapies for patients. The robust preclinical findings for thiazolopyrimidine derivatives in oncology, depression, and immunosuppression provide a strong foundation for this transition. nih.govresearchgate.netnih.gov

The path forward involves several key steps:

IND-Enabling Studies: Promising preclinical candidates must undergo rigorous Investigational New Drug (IND)-enabling studies. This includes formal toxicology and safety pharmacology testing in animal models to ensure the compound is safe for human trials.

Biomarker Development: Using omics technologies, researchers can develop biomarkers to be used in clinical trials. These biomarkers can help select the right patients for the trial and provide early indications of whether the drug is having the desired effect.

Clinical Trial Design: The strong preclinical data will guide the design of initial Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of these compounds in humans. Subsequent trials will evaluate their efficacy in treating specific diseases.

The journey from a chemical scaffold like this compound to a clinically approved drug is long and complex, but the diverse biological activities and promising preclinical data for its derivatives highlight the immense therapeutic potential of this chemical class.

Q & A

Q. What are the standard synthetic routes for preparing 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine, and how can reaction progress be monitored?

Answer: A common method involves refluxing precursors like 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine with secondary amines (e.g., morpholine) in ethanol for 6 hours. Reaction progress is monitored via TLC using a hexane/EtOAc (6:1) eluent system. Post-reaction, the solvent is removed under reduced pressure, and the crude product is washed with ethanol to isolate the compound . Key Data:

  • Reaction Conditions: Ethanol, reflux, 6 hours.
  • Elemental Analysis (Calcd/Found):
    • C: 35.92/35.85; H: 2.51/2.47; N: 27.92/27.88; S: 15.98/15.93 .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

Answer:

  • X-ray Crystallography: Used to determine bond lengths, angles, and molecular geometry. For example, guanidine derivatives of pyrimidine analogs are recrystallized from methanol for structural validation .
  • Spectroscopy: NMR (¹H, ¹³C) and IR identify functional groups and confirm substitution patterns. For instance, methyl and amine protons are resolved in NMR, while IR confirms C-Cl and C-S stretches .

Q. What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization: Slow evaporation of methanol solutions yields high-purity crystalline products .
  • Column Chromatography: Polar aprotic solvents (e.g., DMF) improve separation efficiency for intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Answer: Quantum chemical calculations (e.g., DFT) predict reaction mechanisms, while tools like PISTACHIO and REAXYS databases identify feasible precursors. For example, ICReDD employs reaction path searches to narrow experimental conditions, reducing trial-and-error approaches . Key Workflow:

Compute thermodynamic feasibility of intermediates.

Validate with experimental data (e.g., TLC, yield).

Iterate using feedback loops between computation and synthesis .

Q. How should researchers address discrepancies in elemental analysis data for this compound?

Answer: Minor deviations (e.g., ±0.07% in carbon content) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:

  • Repeating recrystallization with anhydrous solvents.
  • Conducting Karl Fischer titration to rule out moisture interference.
  • Cross-validating with high-resolution mass spectrometry (HRMS) .

Q. What strategies are used to study the bioactivity of thiazolo[5,4-d]pyrimidine derivatives?

Answer:

  • In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., chloro, methyl groups) to assess potency changes. For example, replacing the chloro group with morpholine enhances solubility and target affinity .
    Example Protocol:

Synthesize analogs via palladium-catalyzed cross-coupling (Suzuki/Heck).

Test inhibitory activity in dose-response assays (IC₅₀ determination).

Perform molecular docking to predict binding modes .

Q. How do reaction conditions (solvent, catalyst) influence the yield of this compound derivatives?

Answer:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol.
  • Catalysts: Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions, achieving >80% yield for aryl-substituted derivatives .
    Optimization Table:
ConditionYield (Ethanol)Yield (DMF)
Without Catalyst45%60%
With Pd(PPh₃)₄N/A85%

Q. What advanced analytical techniques resolve structural ambiguities in halogenated pyrimidine analogs?

Answer:

  • Single-Crystal XRD: Resolves tautomeric forms (e.g., amine vs. imine) in thiazolo-pyrimidine cores.
  • 2D NMR (COSY, HSQC): Assigns overlapping proton signals in aromatic regions .

Q. How can researchers design stable formulations of this compound for in vivo studies?

Answer:

  • Salt Formation: React with HCl to improve aqueous solubility (e.g., hydrochloride salts).
  • Nanoencapsulation: Use liposomes or PLGA nanoparticles to enhance bioavailability and reduce off-target effects .

Q. What are the challenges in scaling up the synthesis of this compound?

Answer:

  • Batch vs. Flow Reactors: Continuous flow systems minimize exothermic risks during chlorination steps.
  • Purification at Scale: Replace column chromatography with fractional crystallization or membrane filtration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.